N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c24-17-6-8-18(9-7-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARXCDJGWDEFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.4 g/mol. The structure features a thieno[3,4-c]pyrazole core and a naphthalenyloxy group, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated in vivo for their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats. The results indicated that these compounds effectively inhibited the inflammatory response, comparable to standard anti-inflammatory drugs like Indomethacin .
2. Analgesic Activity
The analgesic effects of pyrazole derivatives have been assessed using various models, including the hot plate test and acetic acid-induced writhing test. The findings suggest that these compounds significantly increase pain threshold and reduce pain responses in experimental models. In particular, the presence of specific substituents on the pyrazole ring enhances analgesic efficacy .
3. Anticancer Activity
Pyrazole derivatives have shown promise in anticancer research. For example, certain analogs demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation .
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
- Enzyme Binding : Pyrazole derivatives exhibit binding affinity to metabolic enzymes relevant for neurodegenerative diseases, suggesting potential therapeutic applications beyond inflammation and pain management .
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide exhibit significant antibacterial properties. For instance:
- Targets : Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Mechanism : The presence of the fluorine atom enhances the compound's ability to disrupt bacterial cell walls.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Cell Lines : Demonstrated cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines.
- Mechanism of Action : Induces apoptosis in cancer cells by inhibiting key enzymes involved in cell survival pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant growth inhibition |
| Anticancer | MCF-7, HCT-116, A549 | Induction of apoptosis |
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial properties of thieno[3,4-c]pyrazole derivatives, it was found that:
- Inhibition Zones : Effective inhibition zones ranged from 14–17 mm against Staphylococcus aureus.
This suggests a promising avenue for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer effects of thiazolo[4,5-c]pyridazines revealed that derivatives with similar structural motifs:
- IC50 Values : Induced significant cytotoxicity in MCF-7 cells with IC50 values around 6.2 µM.
These findings underscore the potential for further exploration into the design of novel anticancer agents based on the thieno[3,4-c]pyrazole framework.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound shares key structural motifs with several analogs, including:
- Naphthalenyloxyacetamide backbone : Common in compounds with cytotoxic and anti-proliferative activities.
- Heterocyclic cores: Thieno-pyrazole vs. triazole (–3), morpholinoethyl (), or thiazole ().
Table 1: Structural and Functional Comparison
Cytotoxic Activity and Mechanisms
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Demonstrated comparable cytotoxicity to cisplatin (3.16 µM/mL vs. 3.32 µM/mL) in HeLa cells via MTT assay. The morpholino group may enhance solubility and membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The naphthalenyloxy group in the target compound and analogs enhances logP values, favoring passive diffusion across cell membranes.
- Metabolic Stability : Fluorination at the phenyl ring (target compound) likely reduces oxidative metabolism compared to nitro-substituted triazoles () .
- Hydrogen-Bonding Capacity: Thieno-pyrazole and triazole cores enable diverse H-bonding interactions, critical for target engagement (e.g., kinase ATP pockets or DNA minor grooves) .
Q & A
Q. What are the common synthetic routes for preparing thieno-pyrazole acetamide derivatives, and how do they apply to this compound?
- Methodological Answer : Thieno-pyrazole cores are typically synthesized via cyclocondensation reactions. For example, substituted pyrazoles can form through reactions between hydrazines and diketones or via 1,3-dipolar cycloaddition (e.g., azide-alkyne click chemistry) . The acetamide side chain is introduced via nucleophilic substitution or condensation reactions. For this compound, a plausible route involves:
Substitution of 4-fluorophenyl groups onto the thieno-pyrazole scaffold under alkaline conditions.
Coupling with 2-(naphthalen-2-yloxy)acetic acid using a condensing agent like EDCI/HOBt .
Key analytical tools include IR spectroscopy (C=O stretch at ~1678 cm⁻¹, C=C aromatic at ~1606 cm⁻¹) and HRMS for molecular ion confirmation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR : Analyze , , and spectra to confirm aromatic substituents and acetamide linkage.
- X-ray crystallography : Resolve the thieno-pyrazole core and naphthyloxy orientation .
- HRMS : Compare observed [M+H] with theoretical values (e.g., ±0.0006 Da tolerance) .
Discrepancies in spectral data may indicate impurities or regioisomers, necessitating column chromatography or recrystallization.
Advanced Research Questions
Q. What strategies can optimize the reaction yield for this compound when scaling up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC)?
- Methodological Answer :
- Replicate experiments : Ensure consistency in assay conditions (e.g., cell line passage number, incubation time).
- Control for solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Statistical analysis : Apply ANOVA or t-tests to assess significance of variations. If contradictions persist, revisit the compound’s purity via HPLC (>95% purity threshold) .
Computational docking studies (e.g., AutoDock Vina) can also predict binding affinities to reconcile experimental vs. theoretical results .
Q. What advanced computational methods are suitable for predicting this compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for cyclization steps (e.g., thieno-pyrazole formation) .
- Molecular dynamics (MD) : Simulate solubility in lipid bilayers using GROMACS.
- ADMET prediction : Tools like SwissADME estimate logP (target ~3.5 for optimal bioavailability) and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., HRMS or NMR)?
- Methodological Answer :
- Isotopic pattern analysis : Verify HRMS peaks for or isotopes if halogenated byproducts exist.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., naphthyloxy vs. fluorophenyl protons) .
- Synthetic intermediate tracking : Isolate and characterize intermediates to identify off-pathway reactions .
Experimental Design Considerations
Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., azides, thiols)?
- Methodological Answer :
- Lab hierarchy : Follow institutional Chemical Hygiene Plans (e.g., fume hoods for volatile intermediates) .
- Waste management : Quench azides with NaNO/HCl to prevent explosive byproducts.
- Personal protective equipment (PPE) : Use nitrile gloves and flame-resistant lab coats during high-temperature reactions .
Future Research Directions
Q. What unexplored modifications could enhance this compound’s selectivity in target binding?
- Methodological Answer :
- Bioisosteric replacement : Substitute the naphthyloxy group with quinoline or benzofuran to modulate π-π interactions.
- Stereochemical tuning : Introduce chiral centers via asymmetric catalysis (e.g., BINAP ligands) .
- Proteomics profiling : Use SPR or ITC to quantify binding kinetics against off-target proteins .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
